N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a methoxyphenyl group at the N4 position, a methyl group at N6, and a phenyl substituent at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H18N6O/c1-20-19-23-17(22-13-8-10-15(26-2)11-9-13)16-12-21-25(18(16)24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,20,22,23,24) |
InChI Key |
XUTNUCLJDOKSLA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 1-phenyl-3-methyl-2-pyrazolin-5-one under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the methoxyphenyl and methylphenyl groups at the N4 and N6 positions, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pharmacology: The compound shows promise in the development of anticancer agents due to its ability to inhibit tumor cell proliferation.
Biology: It is used in studies related to signal transduction pathways and cellular responses to external stimuli.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine-4,6-diamine core is a versatile pharmacophore. Variations in substituents at N4, N6, and the 1-position significantly influence biological activity, solubility, and synthesis efficiency. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine Derivatives
Key Research Findings
Impact of Substituent Hydrophobicity
- Halogenated Aromatic Groups : Compound 7_3d3, featuring a hydrophobic halogenated benzene at N4, exhibited the highest potency (IC50 = 0.4 µM) among analogues, underscoring the role of hydrophobic interactions in target binding .
Positional Effects of Methoxy Substitution
- Ortho vs. Para Methoxy : In , N4-(2-methoxyphenyl) and N4-(3-methoxyphenyl) derivatives showed lower yields (43% and 65%, respectively) and distinct melting points, suggesting steric and electronic effects influence crystallinity and synthesis efficiency .
Toxicity and Substituent Compatibility
- Phenyl vs. Furan : Replacing furan with phenyl at the R3 position (7_2d11) caused toxicity, highlighting the need for careful substituent selection .
Structure-Activity Relationship (SAR) Trends
N4 Position :
- Hydrophobic/electron-withdrawing groups (e.g., halogens, trifluoromethyl) enhance potency but may reduce solubility.
- Methoxy groups improve solubility without compromising activity .
N6 Position :
1-Position (R1) :
- Aromatic groups (phenyl) stabilize the planar conformation critical for kinase binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
